2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine

Description

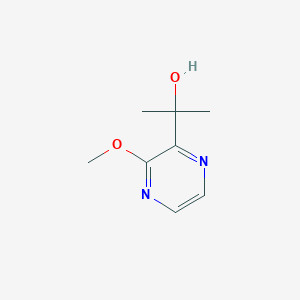

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxypyrazin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,11)6-7(12-3)10-5-4-9-6/h4-5,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXACVMNCAABPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CN=C1OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine typically involves the reaction of appropriate pyrazine derivatives with reagents that introduce the hydroxy and methoxy groups. One common method involves the use of methylmagnesium bromide as a reagent, followed by acidification with a saturated ammonium chloride solution . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxypyrazines are a class of heterocyclic compounds known for their diverse applications in flavor chemistry, pharmaceuticals, and agrochemicals. Below is a detailed comparison of 2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine with structurally related analogs:

Structural and Functional Group Analysis

Aroma and Sensory Properties

- This compound: Limited direct aroma data, but its hydroxyl group may reduce volatility compared to non-hydroxylated analogs. Likely contributes to subtle, complex notes in natural products .

- 3-Isobutyl-2-methoxypyrazine: Dominant in Sauvignon Blanc wines, contributing "green pepper" or "herbaceous" notes. Synergizes with methional (oxidation aldehyde) to enhance "cooked potato" aromas at higher concentrations .

- 2-Methoxy-5-isopropylpyrazine : Associated with nutty, roasted flavors in food systems, demonstrating how substituent position dictates sensory impact .

Chemical Reactivity and Stability

- The hydroxyl group in this compound increases susceptibility to oxidation or esterification, unlike non-hydroxylated analogs such as 3-isobutyl-2-methoxypyrazine, which is more stable under storage conditions .

- Methoxypyrazines with branched alkyl chains (e.g., isobutyl, sec-butyl) exhibit higher volatility and lower odor thresholds compared to hydroxylated derivatives .

Biological Activity

2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine is a compound that has garnered attention in the field of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula: C_7H_11N_2O_2

- Molecular Weight: 155.17 g/mol

- Structure: The compound features a pyrazine ring, which is known for its diverse biological activities.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell models, including RAW 264.7 macrophages .

Neuroprotective Properties

Similar pyrazine derivatives have been studied for their neuroprotective effects. They may exert these effects by modulating pathways involved in oxidative stress and apoptosis. For example, compounds that share structural similarities with this compound have been shown to reduce the expression of cleaved caspase-3 and enhance cell viability in neuronal cell lines exposed to neurotoxic agents.

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Research has indicated that it can scavenge free radicals and reduce oxidative stress markers in vitro, contributing to its protective effects on cellular health .

The biological activity of this compound is believed to involve several key mechanisms:

- Inhibition of NF-κB Pathway: Similar compounds have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses.

- Reduction of Reactive Oxygen Species (ROS): By scavenging ROS, these compounds help mitigate oxidative damage in cells.

- Modulation of Apoptotic Pathways: They may influence apoptotic signaling pathways, thereby protecting against cell death in neuronal contexts.

Study on Inflammatory Response

A study investigating the anti-inflammatory effects of related compounds demonstrated that treatment with these agents significantly reduced LPS-induced nitric oxide production in RAW 264.7 cells. The results indicated a dose-dependent inhibition of inflammatory markers, supporting the potential utility of such compounds as natural anti-inflammatory agents .

Neuroprotection in Animal Models

In vivo studies using animal models have shown that derivatives similar to this compound can protect against neurodegeneration caused by toxic substances. These studies often measure behavioral outcomes alongside biochemical markers of neuroprotection, such as reduced levels of oxidative stress indicators and improved cognitive function post-treatment.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthesis routes for 2-(1-hydroxy-1-methylethyl)-3-methoxypyrazine?

A common approach involves modifying pyrazine derivatives via halogenation and subsequent substitution. For example, hydroxyl groups can be replaced with chlorine using phosphorous oxychloride, followed by alkoxylation (e.g., sodium methoxide) to introduce methoxy groups . Post-synthetic steps may include hydrolysis or rearrangement reactions, as seen in analogous pyrazine syntheses .

Q. How can this compound be characterized using chromatographic techniques?

Gas chromatography (GC) with columns such as DB-5 (30 m × 0.25 mm, 0.25 µm film) or DB-Wax (60 m × 0.32 mm, 0.5 µm film) is effective. Temperature programs (e.g., 40°C for 2 min, then 4°C/min to 240°C) resolve volatile pyrazines in complex matrices like wine or plant extracts . Retention indices and mass spectral libraries (e.g., NIST) aid identification .

Q. What safety precautions are essential during handling?

The compound is classified as acutely toxic (oral, Category 4) and a skin/eye irritant (Category 2). Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation and ensure immediate flushing with water for eye/skin contact . Store in sealed containers at ≤20°C, away from ignition sources .

Q. What are its key physicochemical properties?

Molecular formula: C₉H₁₄N₂O; molecular weight: 166.22 g/mol. Physical properties include a boiling point of ~77.2°C (1 mmHg), density 0.998–1.008 g/cm³, and solubility in organic solvents (e.g., ethanol, DCM) but not water .

Advanced Research Questions

Q. How do structural modifications influence its sensory or biological activity?

Substituents like methoxy and hydroxyl groups impact volatility and receptor binding. For instance, methoxy groups enhance aroma potency (e.g., bell pepper notes in wine), while hydroxylation may alter metabolic stability . Computational docking studies (e.g., using AutoDock Vina) can model interactions with olfactory or therapeutic targets .

Q. What analytical methods resolve data contradictions in its quantification across matrices?

Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects in GC-MS or LC-MS. For example, d₃-labeled pyrazines improve accuracy in wine or biological fluids by matching extraction efficiencies .

Q. How does oxidative stress affect its stability and interaction with other aroma compounds?

Oxidation-derived aldehydes (e.g., methional) suppress fruity notes (e.g., grapefruit from thiols) while amplifying vegetal attributes (cooked beans) in synergistic sensory studies. Accelerated aging experiments (40°C, 14 days) under controlled O₂ exposure can model these interactions .

Q. What ecological toxicity assessments are recommended for environmental release studies?

While ecotoxicity data are limited, standard assays include:

- Microtox® (bioluminescence inhibition in Vibrio fischeri).

- Daphnia magna acute toxicity (48-hr EC₅₀).

- OECD 301F ready biodegradability tests .

Methodological Considerations

- Synthetic Optimization : Monitor reaction intermediates via TLC/HPLC and optimize catalyst loadings (e.g., CuSO₄ in click chemistry) to reduce byproducts .

- Sensory Analysis : Train panels using reference standards (e.g., 3-isobutyl-2-methoxypyrazine at 2 ng/L in model wine) for quantitative descriptive analysis (QDA) .

- Data Reproducibility : Validate GC-MS parameters using inter-laboratory comparisons and reference materials (e.g., NIST SRM 1491a) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.